methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activities against various human tumor cell lines .
Mode of Action
It’s suggested that similar compounds may induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Compounds with similar structures have been found to inhibit key enzymes in cancer pathways, such as cyclin-dependent kinase 2 (cdk2) and akt/protein kinase b (pkb) .
Result of Action
The compound has shown cytotoxic activity, suggesting that it may cause cell death in certain types of cells . In vitro antitumor activities against certain human tumor cell lines have been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. The process may include:
Formation of the triazole ring through cyclization reactions.
Introduction of the fluorobenzamido group via amide coupling reactions.
Thiolation to introduce the thioacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioacetate to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or the fluorobenzamido group.
Substitution: Replacement of the thioacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction reactions might involve reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced triazole derivatives or fluorobenzamides.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)acetate
Methyl 2-((5-((3-chlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the fluorine atom on the benzamide group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-19-11(17-18-14(19)23-8-12(20)22-2)7-16-13(21)9-4-3-5-10(15)6-9/h3-6H,7-8H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPCXDYNKGICK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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